molecular formula C12H10FNO3S B12048889 {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 929974-99-2

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid

Katalognummer: B12048889
CAS-Nummer: 929974-99-2
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: PYFGUQFDSHGREN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

The synthesis of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the fluorophenoxy group and the acetic acid moiety. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the thiazole ring.

    Acetic Acid Moiety Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target microbial enzymes, leading to the disruption of essential metabolic processes in pathogens. In agrochemicals, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth .

Vergleich Mit ähnlichen Verbindungen

{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

929974-99-2

Molekularformel

C12H10FNO3S

Molekulargewicht

267.28 g/mol

IUPAC-Name

2-[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H10FNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16)

InChI-Schlüssel

PYFGUQFDSHGREN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.